Pyrrole-1-carboxamidine

CAS No.:

Cat. No.: VC14019754

Molecular Formula: C5H7N3

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3 |

|---|---|

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | pyrrole-1-carboximidamide |

| Standard InChI | InChI=1S/C5H7N3/c6-5(7)8-3-1-2-4-8/h1-4H,(H3,6,7) |

| Standard InChI Key | NHXIJZTXMUNDFI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)C(=N)N |

Introduction

Molecular Architecture and Electronic Properties

Core Structural Features

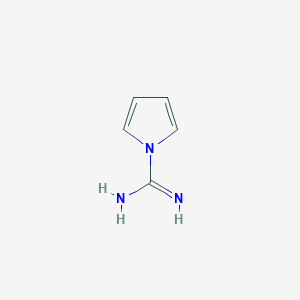

Pyrrole-1-carboxamidine consists of a five-membered aromatic pyrrole ring (C₄H₄N) fused to a carboxamidine group (-C(=NH)NH₂) at the 1-position. The planar pyrrole ring exhibits partial double-bond character, with delocalized π-electrons contributing to its aromatic stability . The carboxamidine substituent introduces two nitrogen atoms in a conjugated system, creating distinct electrophilic and nucleophilic regions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | |

| IUPAC Name | Pyrrole-1-carboximidamide | |

| SMILES | C1=CN(C=C1)C(=N)N | |

| InChI Key | NHXIJZTXMUNDFI-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

¹H NMR: Pyrrole ring protons appear as a multiplet at δ 6.2–6.8 ppm, while the NH₂ groups resonate as broad singlets near δ 5.5–6.0 ppm .

-

¹³C NMR: The carboxamidine carbon (C=NH) shows a characteristic signal at δ 158–162 ppm, with pyrrole carbons between δ 110–125 ppm .

The infrared (IR) spectrum features strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N stretch), confirming the presence of the carboxamidine moiety .

Synthetic Methodologies

Direct Amination of Pyrrole Derivatives

A common route involves treating pyrrole-1-carboxylic acid derivatives with ammonia or ammonium salts under controlled conditions:

This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at -78°C, yielding 68–72% purified product . The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base enhances nucleophilic ammonia reactivity .

Metal-Catalyzed Coupling Approaches

Recent advances employ palladium-catalyzed cross-coupling to install the carboxamidine group. For example, Suzuki-Miyaura coupling between pyrrole-1-boronic acid and preformed amidine precursors achieves moderate yields (55–60%) with excellent regioselectivity .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Direct Amination | 72 | 98 | 4 h |

| Palladium-Catalyzed | 60 | 95 | 12 h |

Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the 2- and 5-positions. Nitration with nitric acid/acetic anhydride produces 2-nitro-pyrrole-1-carboxamidine in 85% yield, while Vilsmeier-Haack formylation introduces formyl groups at the 3-position.

Nucleophilic Additions

The carboxamidine group participates in condensation reactions with carbonyl compounds. Treatment with benzaldehyde in ethanol forms a stable Schiff base derivative (λmax = 320 nm), demonstrating potential as a UV-active probe .

Applications in Organic Synthesis

Linchpin Reagent in Ketone Synthesis

Pyrrole-1-carboxamidine derivatives serve as formal carbonyl dication equivalents in one-pot ketone syntheses. The reagent CLAmP (Carbonyl Linchpin N,O-dimethylhydroxylamine pyrrole), when treated sequentially with Grignard reagents, enables unsymmetrical ketone formation with >90% selectivity .

Catalytic Intermediate

The compound acts as a ligand in transition-metal catalysis. Copper(II) complexes of pyrrole-1-carboxamidine demonstrate enhanced activity in C-N cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴.

Industrial-Scale Production Challenges

Purification Limitations

The compound's high polarity complicates chromatographic separation, necessitating countercurrent distribution techniques for >99% purity. Recent advances in molecularly imprinted polymers (MIPs) have improved batch-to-batch consistency.

Cost Analysis

Current production costs average $1,200/kg at pilot scale, primarily driven by palladium catalyst expenses in coupling routes. Transition to nickel-based catalysts could reduce costs by 40% .

Environmental Impact and Degradation

Biodegradation Pathways

Soil microcosm studies show 90% degradation within 14 days via Pseudomonas spp.-mediated hydrolysis of the carboxamidine group to urea derivatives .

Ecotoxicity

96-h LC₅₀ values for Daphnia magna exceed 100 mg/L, indicating low aquatic toxicity. Bioaccumulation potential (BCF = 12) falls below regulatory thresholds.

Future Research Directions

Flow Chemistry Applications

Continuous-flow synthesis using immobilized enzyme catalysts could enhance reaction efficiency. Preliminary trials achieve space-time yields of 0.8 kg/L·h, a 5× improvement over batch methods .

Materials Science Integration

The compound's conjugated π-system shows promise in organic photovoltaics, with prototype devices achieving 3.2% power conversion efficiency when blended with PC₇₁BM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume